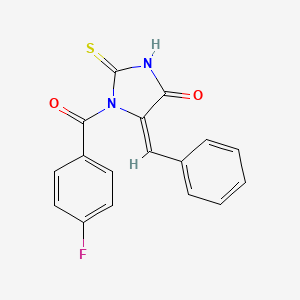
Cyclamiretin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclamiretin C is a natural product found in Cyclamen persicum, Cyclamen cyprium, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Identification
Cyclamiretin C, along with its related compounds, has been a subject of chemical study due to its unique structure and properties. Dorchaí et al. (1968) identified cyclamiretin C as 30α-ethoxy-28,30-epoxyolean-12-en-3β,16α-diol, a compound based mainly on spectroscopic data. This compound is part of a class of triterpenoids known as cyclamigenins, which include various structurally related compounds with distinct chemical characteristics (Dorchaí, Rubalcava, Thomson, & Zeeh, 1968).
Phytochemistry and Saponins in Cyclamen Species
In a study focusing on Cyclamen species, Reznicek et al. (1989) identified cyclamiretin C among several sapogenins and saponins in the bulbs of these plants. The study utilized mass, 1H, and 13C NMR spectroscopy for structural determination, revealing the importance of cyclamiretin C in the phytochemistry of Cyclamen species (Reznicek, Jurenitsch, Robien, & Kubelka, 1989).
Propiedades
Número CAS |
66655-98-9 |
|---|---|
Nombre del producto |
Cyclamiretin C |
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
4,5,9,9,13,20-hexamethyl-22-oxahexacyclo[18.3.2.01,18.04,17.05,14.08,13]pentacos-16-ene-2,10,21-triol |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-9-12-28(5)21(27(20,4)11-10-22(25)31)8-7-18-19-15-26(3)13-14-30(19,17-34-24(26)33)23(32)16-29(18,28)6/h7,19-24,31-33H,8-17H2,1-6H3 |
Clave InChI |
RHESJLAFCRCDGX-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C56C4CC(CC5)(C(OC6)O)C)O)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C56C4CC(CC5)(C(OC6)O)C)O)C)C)C |
Sinónimos |
cyclamiretin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



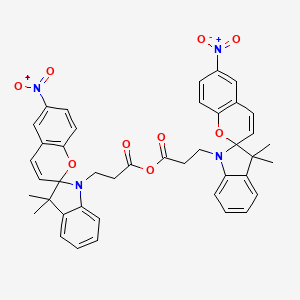
![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)
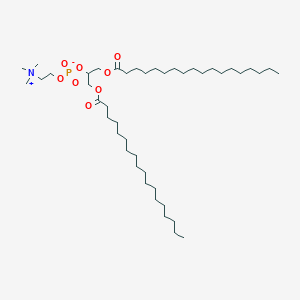
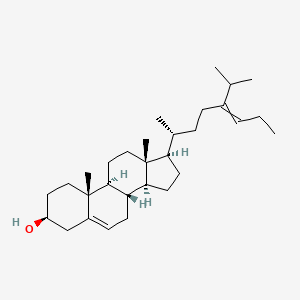
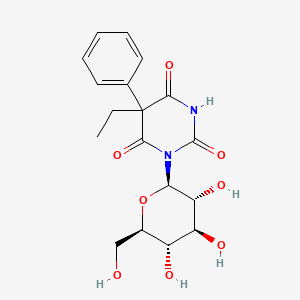
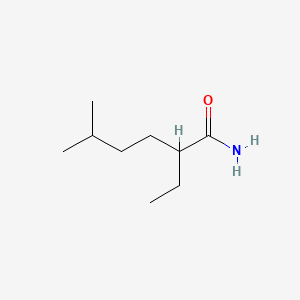
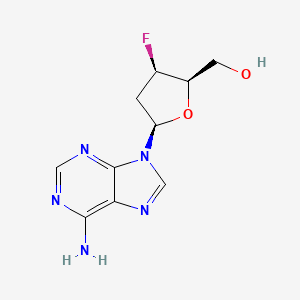


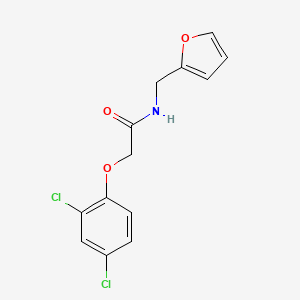
![2-[[1-(2-Methoxyethyl)-5-tetrazolyl]thio]-1-phenylethanone](/img/structure/B1211985.png)
![[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211986.png)
![Azuleno[6,5-b]furan-5-carboxaldehyde, 3,8-dimethyl-](/img/structure/B1211987.png)
